7β-Hydroxygliclazide
Description
7β-Hydroxygliclazide is a primary metabolite of gliclazide, a second-generation sulfonylurea antidiabetic agent. Gliclazide is widely used to manage type 2 diabetes by stimulating insulin secretion from pancreatic β-cells. The hydroxylation of gliclazide at the 7β position results in this compound, a modification that significantly alters its pharmacokinetic and pharmacodynamic properties. This metabolite retains partial therapeutic activity but exhibits reduced plasma protein binding and enhanced renal clearance compared to the parent compound, influencing its efficacy and safety profile .
Properties
CAS No. |
96860-48-9 |
|---|---|
Molecular Formula |
C15H21N3O4S |
Molecular Weight |
339.41 |
IUPAC Name |
1-[(3aR,6aS)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C15H21N3O4S/c1-10-2-4-14(5-3-10)23(21,22)17-15(20)16-18-8-11-6-13(19)7-12(11)9-18/h2-5,11-13,19H,6-9H2,1H3,(H2,16,17,20)/t11-,12+,13? |
InChI Key |
JMHDCYDSYHLATB-FUNVUKJBSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CC(CC3C2)O |
Synonyms |
rel-(3aα,5α,6aα)-N-[[(Hexahydro-5-hydroxycyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-4-methyl-benzenesulfonamide; 5-Hydroxy-hexahydro-cyclopenta[c]pyrrole Benzenesulfonamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
This section compares 7β-Hydroxygliclazide with structurally analogous compounds, focusing on synthesis, physicochemical properties, and pharmacological relevance.
Structural Analogs: Coumarin-Based Hydrazide Derivatives
describes the synthesis of (7-(arylidene-hydrazinocarbonylmethoxy)-2-oxo-2H-chromen-4-yl)-acetic acid derivatives (4a–k), which share functional groups with this compound, such as hydrazide and aromatic substituents. Key comparisons include:
Key Findings :
- Chlorine substituents (4a) increase melting points and reduce solubility compared to phenyl groups (4b), suggesting that halogenation enhances crystalline stability but limits bioavailability .
- The hydrazide moiety in both this compound and compounds 4a–k contributes to hydrogen bonding, as evidenced by IR spectra .
Functional Analogs: Sulfonylurea Derivatives
While direct data on this compound’s sulfonylurea analogs are absent in the provided evidence, general comparisons can be inferred:
- Gliclazide vs. This compound : Hydroxylation reduces lipophilicity, shortening the half-life (gliclazide: ~12–20 hours; metabolite: ~4–6 hours) and altering metabolic pathways .
- Hydralazine Hydrochloride : Though structurally distinct (a phthalazine derivative), its analytical profiling methods (e.g., HPLC, NMR) are applicable to this compound for purity assessment .
Metabolic and Analytical Comparisons
- Glycosylation Patterns : Tools like GlycoBase () highlight the importance of hydroxylation in drug metabolism, as seen in this compound’s formation via cytochrome P450 enzymes .
- Degradation Stability : Unlike 20-Hydroxyecdysone (), which is stable in supplements, this compound’s ester and hydrazide groups may render it prone to hydrolysis under acidic conditions .
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